molecular formula C10H16NO3S+ B12651741 Isopropylammonium p-toluenesulphonate CAS No. 84461-21-2

Isopropylammonium p-toluenesulphonate

Cat. No.: B12651741
CAS No.: 84461-21-2
M. Wt: 230.31 g/mol
InChI Key: FKCBMLGUCJATIR-UHFFFAOYSA-N
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Description

Isopropylammonium p-toluenesulphonate is an organic compound with the molecular formula C10H17NO3S. It is a derivative of p-toluenesulfonic acid, where the sulfonic acid group is neutralized by isopropylamine. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylammonium p-toluenesulphonate can be synthesized by reacting p-toluenesulfonic acid with isopropylamine. The reaction typically involves mixing equimolar amounts of p-toluenesulfonic acid and isopropylamine in a suitable solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is then stirred until the formation of the desired product is complete.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: Isopropylammonium p-toluenesulphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group acts as a leaving group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an alkylated amine product.

Scientific Research Applications

Isopropylammonium p-toluenesulphonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the alkylation of amines and the O-alkylation of cyclic thiohydroxamic acids.

    Biology: The compound can be used in biochemical assays and as a reagent in the synthesis of biologically active molecules.

    Medicine: It is involved in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: this compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which isopropylammonium p-toluenesulphonate exerts its effects involves the interaction of the sulfonate group with nucleophiles or electrophiles in the reaction medium. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Isopropyl p-toluenesulfonate: Similar in structure but lacks the ammonium group.

    Methyl p-toluenesulfonate: Another sulfonate ester with a methyl group instead of an isopropyl group.

    Ethyl p-toluenesulfonate: Contains an ethyl group in place of the isopropyl group.

Uniqueness: Isopropylammonium p-toluenesulphonate is unique due to the presence of the ammonium group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where other sulfonate esters may not be as effective.

Properties

CAS No.

84461-21-2

Molecular Formula

C10H16NO3S+

Molecular Weight

230.31 g/mol

IUPAC Name

dimethyl(methylidene)azanium;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C3H8N/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(2)3/h2-5H,1H3,(H,8,9,10);1H2,2-3H3/q;+1

InChI Key

FKCBMLGUCJATIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[N+](=C)C

Origin of Product

United States

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